5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
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Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine is an organic compound with the molecular formula C7H9NS It is a heterocyclic amine featuring a cyclopentane ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with elemental sulfur and ammonia, followed by reduction to yield the desired amine. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a fully saturated thiolane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiolanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one: This compound is structurally similar but contains a ketone group instead of an amine group.
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Another related compound with a pyridine ring fused to a cyclopentane ring.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: A similar compound with a thiopyran ring instead of a thiophene ring.
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine is unique due to its specific combination of a cyclopentane ring fused to a thiophene ring with an amine functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6H,1-2,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLUVSDYAOCOJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629769 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108046-24-8 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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